molecular formula C9H9NO2 B2828852 7-Methoxyisoindolin-1-one CAS No. 934389-18-1

7-Methoxyisoindolin-1-one

Cat. No.: B2828852
CAS No.: 934389-18-1
M. Wt: 163.176
InChI Key: JHEBWQWNBLZBSG-UHFFFAOYSA-N
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Description

7-Methoxyisoindolin-1-one is an organic compound belonging to the isoindolinone family. Isoindolinones are known for their diverse biological activities and are found in various natural products. The compound has a molecular formula of C9H9NO2 and is characterized by a methoxy group attached to the seventh position of the isoindolinone ring. This structural feature imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyisoindolin-1-one typically involves the lithiation of N’-benzyl-N,N-dimethylurea followed by substitution and cyclization. The reaction is carried out using tert-butyllithium (t-BuLi) in anhydrous tetrahydrofuran (THF) at 0°C. The lithiated intermediate is then treated with various electrophiles to yield the desired isoindolinone .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-Methoxyisoindolin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under suitable conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

7-Methoxyisoindolin-1-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the development of novel synthetic methodologies.

    Biology: It exhibits various biological activities, such as antioxidant and anti-inflammatory properties. These activities make it a valuable compound for studying cellular processes and disease mechanisms.

    Medicine: The compound has potential therapeutic applications, particularly in the development of anticancer and neuroprotective agents. Its ability to inhibit specific enzymes and pathways is of significant interest in drug discovery.

    Industry: this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. .

Mechanism of Action

The mechanism of action of 7-Methoxyisoindolin-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit phosphoinositol-3-kinase γ (PI3Kγ), which is involved in tumor-associated macrophage-mediated gastric carcinoma. The inhibition of PI3Kγ suppresses tumor necrosis factor-alpha (TNF-α) and interleukin-12 (IL-12) through the activation of the AKT/mTOR pathway, promoting an immunosuppressive phenotype .

Comparison with Similar Compounds

    Isoindolin-1-one: The parent compound without the methoxy group.

    3-Benzyl-3-methoxyisoindolin-1-one: A derivative with a benzyl group at the third position.

    N-isoindoline-1,3-dione: A related compound with carbonyl groups at positions 1 and 3.

Uniqueness: 7-Methoxyisoindolin-1-one is unique due to the presence of the methoxy group at the seventh position, which imparts distinct chemical and biological properties. This structural feature differentiates it from other isoindolinone derivatives and contributes to its specific reactivity and applications .

Properties

IUPAC Name

7-methoxy-2,3-dihydroisoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-12-7-4-2-3-6-5-10-9(11)8(6)7/h2-4H,5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEBWQWNBLZBSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=O)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934389-18-1
Record name 7-methoxy-2,3-dihydroisoindol-1-one
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